

Application Notes: Investigating the Inhibitory Effects of Melatonin on Cancer Cell Invasion

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Compound of Interest

Compound Name: **Melatonin**

Cat. No.: **B1676174**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melatonin, a hormone primarily synthesized by the pineal gland, has demonstrated oncostatic properties in a variety of cancers. One of its key anti-cancer mechanisms is the inhibition of cancer cell invasion, a critical step in tumor metastasis. These application notes provide a comprehensive guide for designing and conducting experiments to investigate the effects of **melatonin** on cancer cell invasion. The protocols outlined below are designed to be adaptable to various cancer cell lines and research objectives.

Melatonin has been shown to suppress cancer cell invasion by modulating several key signaling pathways, including the p38 MAPK, PI3K/AKT/mTOR, and NF- κ B pathways. Furthermore, **melatonin** can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. It achieves this by downregulating mesenchymal markers like N-cadherin and vimentin, and upregulating the epithelial marker E-cadherin. Additionally, **melatonin** has been found to reduce the activity and expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

These notes will detail the experimental protocols for assessing cancer cell invasion and migration, specifically the Transwell Invasion Assay and the Wound Healing (Scratch) Assay. A protocol for determining MMP activity via gelatin zymography is also included to provide a mechanistic understanding of **melatonin**'s effects.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of **Melatonin** on Cancer Cell Invasion (Transwell Assay)

Treatment Group	Melatonin Concentration (nM)	Number of Invading Cells (Mean \pm SD)	Invasion Index (%)
Control (Vehicle)	0	[Insert Value]	100
Melatonin	1	[Insert Value]	[Insert Value]
Melatonin	10	[Insert Value]	[Insert Value]
Melatonin	100	[Insert Value]	[Insert Value]

Invasion Index (%) = (Mean number of invading cells in treatment group / Mean number of invading cells in control group) \times 100

Table 2: Effect of **Melatonin** on Cancer Cell Migration (Wound Healing Assay)

Treatment Group	Melatonin Concentration (nM)	Wound Width at 0h (μ m) (Mean \pm SD)	Wound Width at 24h (μ m) (Mean \pm SD)	Wound Closure (%)
Control (Vehicle)	0	[Insert Value]	[Insert Value]	[Insert Value]
Melatonin	1	[Insert Value]	[Insert Value]	[Insert Value]
Melatonin	10	[Insert Value]	[Insert Value]	[Insert Value]
Melatonin	100	[Insert Value]	[Insert Value]	[Insert Value]

Wound Closure (%) = [(Wound width at 0h - Wound width at 24h) / Wound width at 0h] \times 100

Table 3: Effect of **Melatonin** on MMP-2 and MMP-9 Activity (Gelatin Zymography)

Treatment Group	Melatonin Concentration (nM)	Relative MMP-2 Activity (Arbitrary Units) (Mean ± SD)	Relative MMP-9 Activity (Arbitrary Units) (Mean ± SD)
Control (Vehicle)	0	[Insert Value]	[Insert Value]
Melatonin	1	[Insert Value]	[Insert Value]
Melatonin	10	[Insert Value]	[Insert Value]
Melatonin	100	[Insert Value]	[Insert Value]

Relative activity is determined by densitometric analysis of the zymogram bands.

Experimental Protocols

Protocol 1: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

- 24-well Transwell inserts (8 µm pore size)
- Matrigel basement membrane matrix
- Serum-free cell culture medium
- Complete cell culture medium (containing fetal bovine serum - FBS)
- **Melatonin** stock solution
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 70% ethanol)
- Staining solution (e.g., 0.1% Crystal Violet)
- Cotton swabs

- Microscope

Procedure:

- Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor may need to be optimized for your cell line). Add 50-100 μ L of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
- Cell Preparation: Culture cancer cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^5 to 5×10^5 cells/mL.
- Seeding Cells: Add 200 μ L of the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Treatment: In the lower chamber of the 24-well plate, add 600 μ L of complete medium containing different concentrations of **melatonin** (e.g., 0, 1, 10, 100 nM). The complete medium acts as a chemoattractant.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
- Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
- Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells with a staining solution for 15-30 minutes.
- Washing: Gently wash the inserts with PBS or distilled water to remove excess stain.
- Imaging and Quantification: Allow the inserts to air dry. Visualize and count the invading cells on the lower surface of the membrane using a microscope. Count the cells in at least five random fields of view and calculate the average number of invading cells per field.

Protocol 2: Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

Materials:

- 6-well or 12-well cell culture plates
- Sterile 200 μ L pipette tip or a wound healing insert
- Complete cell culture medium
- **Melatonin** stock solution
- PBS
- Microscope with a camera

Procedure:

- Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
- Creating the Wound: Using a sterile 200 μ L pipette tip, create a straight scratch or "wound" in the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
- Washing: Gently wash the wells with PBS to remove any detached cells.
- Treatment: Replace the PBS with fresh complete medium containing different concentrations of **melatonin** (e.g., 0, 1, 10, 100 nM).
- Imaging: Immediately after adding the treatment, capture images of the wound at 0 hours using a microscope. Mark the position of the images to ensure the same field is captured at later time points.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
- Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.

- Quantification: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group.

Protocol 3: Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media from cell cultures.

Materials:

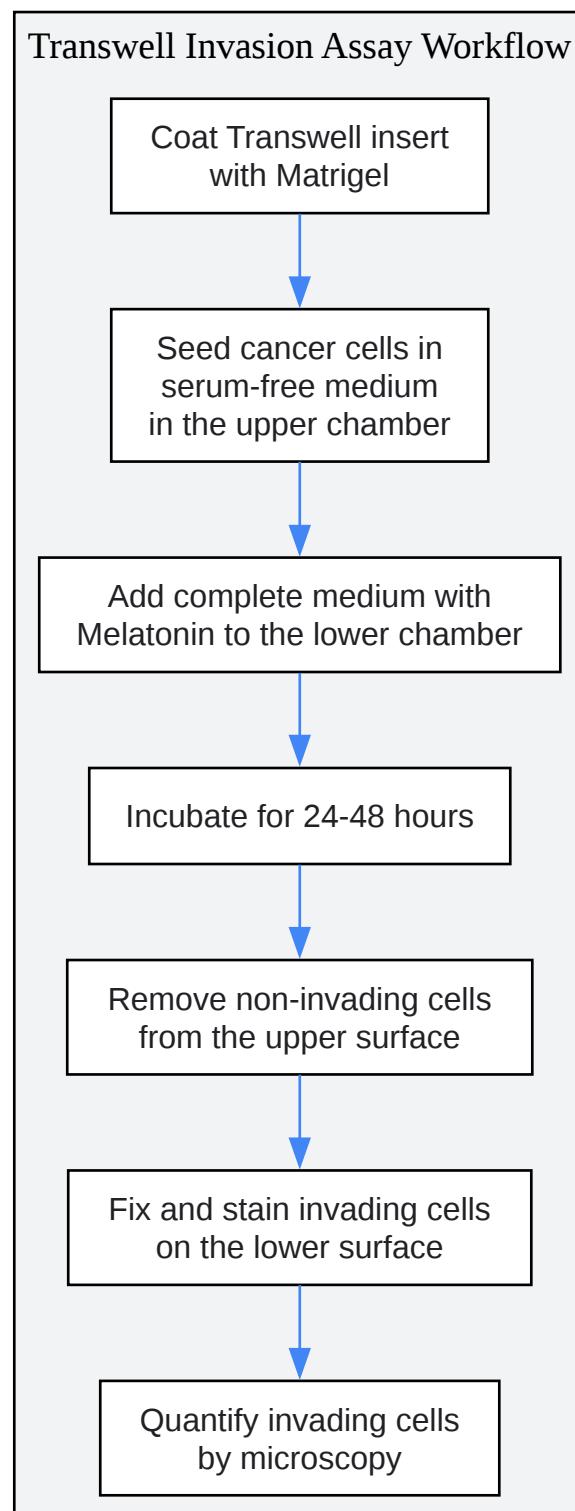
- Serum-free cell culture medium
- Melatonin** stock solution
- Conditioned media from treated cells
- SDS-PAGE equipment
- Polyacrylamide gels containing 0.1% gelatin
- Zymogram renaturing buffer
- Zymogram developing buffer
- Coomassie Brilliant Blue staining solution
- Destaining solution

Procedure:

- Cell Treatment and Collection of Conditioned Media: Culture cancer cells in complete medium until they reach ~80% confluence. Wash the cells with PBS and then incubate them in serum-free medium containing different concentrations of **melatonin** for 24-48 hours. Collect the conditioned media and centrifuge to remove any cells or debris.
- Protein Quantification: Determine the protein concentration of the conditioned media to ensure equal loading of samples.

- Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load equal amounts of protein onto a polyacrylamide gel containing 0.1% gelatin. Run the electrophoresis at a constant voltage in a cold room or on ice.
- Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the MMPs to renature.
- Development: Incubate the gel in zymogram developing buffer at 37°C for 12-24 hours. The developing buffer contains the necessary ions for MMP activity.
- Staining and Destaining: Stain the gel with Coomassie Brilliant Blue staining solution and then destain it.
- Visualization and Quantification: The areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9. Quantify the intensity of the bands using densitometry software.

Mandatory Visualizations



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Caption: Workflow for the Transwell Invasion Assay.

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